molecular formula C10H16O2 B143395 (-)-1,6-Epoxyisodihydrocarveol CAS No. 35692-59-2

(-)-1,6-Epoxyisodihydrocarveol

Cat. No.: B143395
CAS No.: 35692-59-2
M. Wt: 168.23 g/mol
InChI Key: OOALTXSJGCZLBF-QEYWKRMJSA-N
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Description

(-)-1,6-Epoxyisodihydrocarveol is a chiral monoterpenoid compound that is derived from carvone. It is characterized by its unique epoxy group and bicyclic structure, which contribute to its distinct chemical properties and potential applications in various fields. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,6-Epoxyisodihydrocarveol typically involves the epoxidation of dihydrocarveol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of dihydrocarveol using environmentally benign oxidants. This method not only improves the efficiency of the process but also reduces the environmental impact. The use of immobilized catalysts and continuous flow reactors are some of the advancements in this area.

Chemical Reactions Analysis

Types of Reactions: (-)-1,6-Epoxyisodihydrocarveol undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the epoxy group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (-)-1,6-Epoxyisodihydrocarveol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (-)-1,6-Epoxyisodihydrocarveol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of microbial growth and reduction of inflammation.

Comparison with Similar Compounds

    Carvone: A precursor to (-)-1,6-Epoxyisodihydrocarveol, known for its use in flavor and fragrance industries.

    Dihydrocarveol: Another related compound, used as an intermediate in organic synthesis.

    Limonene: A structurally similar monoterpene with applications in cleaning products and as a solvent.

Uniqueness: this compound is unique due to its epoxy group and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALTXSJGCZLBF-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(C2(C(C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444956
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-59-2
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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